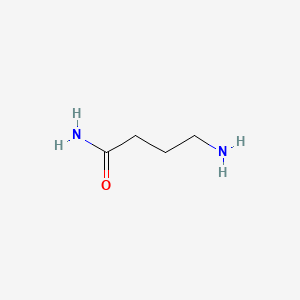

4-Aminobutanamide

Descripción

Conceptual Framework: Relationship to Endogenous Neurotransmitters and Biologically Active Molecules

4-Aminobutanamide is structurally a derivative of gamma-aminobutyric acid (GABA), which is the principal inhibitory neurotransmitter in the central nervous system (CNS). solubilityofthings.comontosight.aiacs.org The compound features a butanamide backbone with an amino group located at the fourth carbon atom. ontosight.ai The presence of both an amine functional group and an amide bond is pivotal for its biological activity, enabling it to serve as a precursor for various biologically active molecules and facilitating its interactions with biological systems, including enzymes and receptors. solubilityofthings.comontosight.ai Its classification as a GABA analogue underscores its potential to modulate pathways associated with GABAergic neurotransmission. wikipedia.org

Overview of Research Significance and Therapeutic Potential

Research into this compound and its derivatives is significant for several reasons, primarily stemming from its relationship to GABA. The compound is being explored for its potential neuroprotective effects and its broader applications in pharmaceuticals and biochemistry. solubilityofthings.com Studies suggest that this compound may contribute to the development of novel therapeutic agents for neurological disorders. solubilityofthings.com Its potential biological activities include neuroprotective and anti-inflammatory properties, alongside possible roles in neurotransmission. ontosight.ai

Derivatives of this compound are considered promising lead molecules in drug discovery efforts aimed at various diseases. ontosight.ai For instance, novel benzoxazole (B165842) derivatives containing a 4-amino-butanamide moiety have demonstrated potent inhibitory effects on the mRNA expression of pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and interleukin-6 (IL-6), in in vitro studies. mdpi.comnih.gov Further in vivo evaluations confirmed a significant reduction in the mRNA levels of IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), indicating a strong anti-inflammatory potential. mdpi.comnih.gov These findings suggest that such compounds could be developed as small molecule modulators for inflammatory diseases. nih.gov

Beyond inflammation, this compound derivatives have shown promise as inhibitors of GABA transporters (GATs), particularly mGAT1-4. researchgate.netnih.govresearchgate.net Given the critical role of GABA transporters in regulating neurotransmitter signaling and homeostasis, their inhibition is a recognized strategy for treating various neurological conditions, including epilepsy, neuropathic pain, and depression. researchgate.netnih.gov Specific this compound derivatives have exhibited significant activity against pentylenetetrazole (PTZ)-induced seizures in mice, and some have displayed antinociceptive (pain-reducing) and antidepressant-like properties. researchgate.netresearchgate.net

The diverse range of potential applications highlights the research significance of this compound.

Table 1: Anti-inflammatory Effects of Novel Benzoxazole Derivatives with 4-Amino-Butanamide Moiety

| Compound Type | Target Cytokines (mRNA Expression Inhibition) | In Vitro Activity | In Vivo Activity | Reference |

| Benzoxazole Derivatives with 4-Amino-Butanamide Moiety | IL-1β, IL-6 | Potent inhibition observed for 4 compounds (5d, 5c, 5f, 5m) and intermediate 4d. | Compounds 5f and 4d significantly decreased IL-1β, IL-6, and TNF-α levels without hepatotoxicity. | mdpi.comnih.gov |

Table 2: Summary of Biological Activities and Potential Applications of this compound and its Derivatives

| Biological Activity/Property | Potential Application | Key Findings/Mechanism | Reference |

| Neuroprotective Effects | Neurological Disorders | Derivative of GABA, a major inhibitory neurotransmitter. | solubilityofthings.comontosight.ai |

| Anti-inflammatory Properties | Inflammatory Diseases | Inhibition of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) mRNA expression. | ontosight.aimdpi.comnih.govnih.gov |

| GABA Transporter (GAT) Inhibition | Epilepsy, Neuropathic Pain, Depression | Increases synaptic GABA concentrations; specific derivatives inhibit mGAT1-4. | researchgate.netnih.govresearchgate.net |

| Anticonvulsant Activity | Epilepsy | Significant activity against PTZ-induced seizures. | researchgate.netresearchgate.net |

| Antinociceptive (Analgesic) Properties | Neuropathic Pain | Reduces pain in rodent models. | researchgate.netresearchgate.net |

| Antidepressant-like Properties | Depression | Demonstrated in preliminary behavioral studies. | researchgate.net |

Historical Context and Evolution of Academic Research on this compound and its Derivatives

The academic exploration of this compound and its related compounds is rooted in the broader understanding of GABAergic neurotransmission. Early research in the 1970s identified cyclic GABA analogues, such as nipecotic acid and guvacine, as compounds capable of binding to GABA transporter sites and inhibiting GATs. nih.gov This foundational work paved the way for the development of more potent and selective GAT inhibitors. nih.gov

By the early 1980s, N-alkylated derivatives were reported to inhibit neuronal GABA uptake and glial β-alanine uptake in vitro. nih.gov The ongoing focus in medicinal chemistry has been on designing and synthesizing modifications to simple organic frameworks like this compound to yield compounds with tailored properties for specific applications. solubilityofthings.com The identification and subsequent development of GABA-transport inhibitors have consistently highlighted the crucial role of GABA transporters in controlling the CNS. researchgate.net

More recent academic research, including studies published in 2014 and 2021, has continued to delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of new GABA uptake inhibitors derived from 4-aminobutanamides. acs.orgresearchgate.netnih.govresearchgate.netacs.org This includes the exploration of hybrid derivatives, such as those incorporating sulfonamide moieties, which have shown promising antimetastatic activity. The continuous evolution of research methodologies, including computational docking and molecular dynamics studies, further supports the design and optimization of these compounds for enhanced therapeutic potential. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-aminobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c5-3-1-2-4(6)7/h1-3,5H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVPFJVXEXJFLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186235 | |

| Record name | Butanamide, 4-amino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3251-08-9 | |

| Record name | 4-Aminobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyramide, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 4-amino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminobutanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQN3YXP96S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Aminobutanamide and Its Analogues

Established Organic Synthesis Routes for 4-Aminobutanamide

Several classical organic reactions provide plausible pathways for the synthesis of this compound. These methods are foundational in the preparation of primary amines and amides.

Reductive Amination Techniques

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. For the synthesis of this compound, a suitable precursor would be succinic semialdehyde (4-oxobutanoic acid). The reaction would proceed via the formation of an intermediate imine by the reaction of the aldehyde with ammonia (B1221849), followed by reduction to the primary amine.

Reaction Scheme for Reductive Amination:

| Starting Material | Reagents | Intermediate | Product |

| Succinic semialdehyde | 1. Ammonia (NH₃) 2. Reducing agent (e.g., NaBH₃CN, H₂/Pd) | Imine | 4-Aminobutanoic acid (GABA) |

Following the formation of 4-aminobutanoic acid (GABA), a subsequent amidation step would be required to yield this compound.

While this is a theoretically sound approach, specific literature detailing the direct synthesis of this compound via this route from succinic semialdehyde is not extensively documented in readily available sources. The process is more commonly associated with the synthesis of gamma-aminobutyric acid (GABA). nih.govnih.gov

Other Synthetic Approaches

Other established methods in organic synthesis offer potential routes to this compound.

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom. To synthesize this compound, the starting material would be succinamide. The reaction typically proceeds with a reagent like bromine in a basic solution.

Gabriel Synthesis: A robust method for preparing primary amines from primary alkyl halides, the Gabriel synthesis avoids overalkylation. wikipedia.orgmasterorganicchemistry.com A potential pathway to this compound would involve the reaction of potassium phthalimide (B116566) with a 4-halobutanamide (e.g., 4-bromobutanamide). The resulting N-alkylated phthalimide is then cleaved, typically using hydrazine, to release the primary amine. wikipedia.orgmasterorganicchemistry.com

Reduction of Succinonitrile (B93025): The partial reduction and subsequent hydrolysis of succinonitrile could also yield this compound. This would involve the selective reduction of one of the nitrile groups to a primary amine, followed by the hydrolysis of the other nitrile group to a primary amide. Careful control of reaction conditions would be crucial to achieve the desired product.

Advanced Synthetic Strategies for this compound Derivatives and Analogues

More complex derivatives of this compound, incorporating various functional groups and heterocyclic moieties, have been synthesized to explore their biological activities.

Synthesis of Substituted Butanamide Derivatives

The synthesis of N-substituted butanamide derivatives often involves the coupling of a substituted amine with a carboxylic acid precursor. For instance, N-aryl amides can be prepared through the ipso-amidation of arylboronic acids with nitriles, catalyzed by copper. organic-chemistry.org This method offers a highly efficient and economical route to a broad range of N-aryl amides. Another approach involves the direct preparation of N-substituted aryl amidines from nitriles and primary amines, activated by a strong base. nih.gov

Preparation of Functionalized Amino Acid Derivatives

This compound can be incorporated into larger molecules to create functionalized amino acid derivatives or dipeptide mimics. researchgate.net The synthesis of such conjugates often involves standard peptide coupling procedures. For example, natural compounds with a carboxylic acid group can be conjugated with amino acids or their derivatives. This approach has been used to enhance the pharmacokinetic properties and biological effects of various natural products. nih.gov

Synthesis of Specific Heterocycle-Containing Derivatives (e.g., Benzoxazole (B165842) and Benzothiazole (B30560) Moieties)

A significant area of research has been the synthesis of this compound derivatives containing benzoxazole and benzothiazole scaffolds, which are known to exhibit a wide range of biological activities. mdpi.comresearchgate.netnih.govnih.govijpbs.comglobalresearchonline.netnih.govorganic-chemistry.orgnih.govorganic-chemistry.org

A general synthetic route to 2-substituted benzoxazoles involves the cyclization of 2-aminophenols with various precursors like benzoic acids or aryl methyl ketones. nih.gov Similarly, benzothiazole derivatives are commonly synthesized via the condensation of 2-aminothiophenol (B119425) with carbonyl-containing compounds. mdpi.com

A specific example is the synthesis of 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives. The synthesis starts from substituted 2-aminophenols, which are converted to thiourea (B124793) compounds and then cyclized to form the benzoxazole core. Subsequent reduction of a nitro group to an amine, followed by coupling with N-Boc-γ-aminobutyric acid and final deprotection, yields the target compounds.

Synthetic Scheme for a Benzoxazole-Containing Derivative:

| Step | Reactants | Reagents | Product |

| 1 | Substituted 2-aminophenol, 1-isothiocyanato-4-nitrobenzene | Methanol | Thiourea derivative |

| 2 | Thiourea derivative | Potassium superoxide (B77818) (KO₂) | N-(4-nitrophenyl)benzo[d]oxazol-2-amine derivative |

| 3 | N-(4-nitrophenyl)benzo[d]oxazol-2-amine derivative | H₂, Pd/C | N¹-(benzo[d]oxazol-2-yl)benzene-1,4-diamine derivative |

| 4 | N¹-(benzo[d]oxazol-2-yl)benzene-1,4-diamine derivative, N-Boc-γ-aminobutyric acid | PyBop, DIPEA | Boc-protected butanamide derivative |

| 5 | Boc-protected butanamide derivative | 4 M HCl in dioxane | 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide |

Similarly, benzothiazole-containing butanamide derivatives have been synthesized. For instance, N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide was prepared in a two-step synthesis starting from 2-aminobenzothiazole (B30445) and 4-chlorobutanoyl chloride.

Stereoselective Synthesis Approaches (e.g., for (S)-2-Aminobutanamide Hydrochloride as a Pharmaceutical Intermediate)

(S)-2-Aminobutanamide is a significant chiral building block, notably for the synthesis of the antiepileptic drug levetiracetam (B1674943). researchgate.netnih.gov Consequently, developing efficient stereoselective synthetic methods to obtain the desired (S)-enantiomer in high purity is a major focus of research. Key strategies include enzymatic kinetic resolution and chemical synthesis involving chiral auxiliaries or resolution agents.

One prominent method is the D-aminopeptidase-catalyzed kinetic resolution of racemic 2-aminobutanamide. researchgate.netnih.gov In this approach, a specific D-aminopeptidase enzyme selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-2-aminobutanamide untouched. A study identified a novel D-aminopeptidase from Brucella sp. (Bs-Dap) that demonstrates high activity and affinity for the substrate. researchgate.netnih.gov Using recombinant Escherichia coli whole cells expressing this enzyme, researchers achieved a 50% conversion of a 300 g/L solution of racemic 2-aminobutanamide, yielding (S)-2-aminobutanamide with an enantiomeric excess (e.e.) greater than 99% in just 80 minutes. researchgate.netnih.gov Another enzymatic approach involves using a lipase (B570770) to catalyze the ammonolysis of (S)-2-aminobutyrate methyl ester, which can be conducted in organic solvents like isopropanol (B130326) or tert-butanol (B103910) at temperatures between 35 to 55 °C. google.com

Chemical synthesis methods also offer viable routes. One patented method involves the ammonolysis of methyl 2-bromobutyrate (B1202233) to produce racemic DL-2-aminobutanamide. google.com The subsequent resolution is achieved by salting out the racemate with L-tartaric acid. The purified diastereomeric salt is then treated with hydrogen chloride to release and crystallize the final product, (S)-2-aminobutanamide hydrochloride. google.com Another approach avoids chiral resolution by using a chiral auxiliary. For instance, n-propanal can be reacted with sodium hydrogen sulfite, potassium cyanide, and R-phenylglycinol to induce chirality, followed by hydrolysis and hydrogenation steps to yield the target compound. google.com

| Method | Key Reagents/Catalysts | Key Features | Reported Outcome | Source(s) |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | D-aminopeptidase from Brucella sp. (Bs-Dap) | High enantioselectivity and reaction speed. | >99% e.e., 50% conversion in 80 min. | researchgate.netnih.gov |

| Chemical Resolution | DL-2-aminobutanamide, L-tartaric acid, HCl | Classical resolution via diastereomeric salt formation. | Optically active S-2-aminobutanamide hydrochloride. | google.com |

| Chiral Auxiliary Synthesis | n-propanal, R-phenylglycinol, KCN, NaHSO₃ | Induces chirality, avoiding a resolution step. | Synthesizes qualified chiral product through induction. | google.com |

| Enzymatic Ammonolysis | (S)-2-aminobutyrate methyl ester, Lipase | Catalytic ammonolysis in an organic solvent. | High chiral purity product. | google.com |

Methodological Innovations in this compound Chemical Synthesis (e.g., Boc-protected GABA-amides)

Methodological innovations in the synthesis of this compound (GABA-amide) and its analogues often involve the use of protecting groups to enhance selectivity and yield. The tert-butyloxycarbonyl (Boc) group is commonly employed for the protection of the amine function in GABA.

A key synthetic route to N-Boc-protected GABA-amides involves the nucleophilic ring-opening of Boc-pyrrolidone (1) by various amines. nih.gov For example, reacting Boc-pyrrolidone with diamines in tetrahydrofuran (B95107) (THF) under reflux yields the corresponding Boc-protected GABA-amides. nih.gov

A critical step in this methodology is the subsequent deprotection to yield the final GABA-amide hydrochloride. This step requires careful control of conditions. It has been observed that using concentrated hydrochloric acid for Boc-group cleavage can also cause the cleavage of the newly formed amide bond, leading to the generation of free GABA as an impurity. nih.gov To circumvent this, a milder deprotection protocol using dilute HCl (e.g., 5% in a methanol/water mixture) is employed. nih.gov Further purification, such as recrystallization, is essential to ensure the final product is free from any GABA contamination, which is crucial for accurate biological evaluation. nih.gov

More recent innovations focus on streamlining the amidation process. A facile one-pot synthesis for the amidation of N-Boc-protected amines has been developed. rsc.org This method involves the in-situ generation of isocyanate intermediates from the N-Boc amine using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. These reactive intermediates then readily react with Grignard reagents to produce the desired amides in high yields under mild conditions. rsc.org This approach offers an efficient alternative for creating a variety of amides from N-Boc protected starting materials.

| Method | Starting Materials | Key Reagents | Description | Source(s) |

|---|---|---|---|---|

| Ring-Opening of Boc-Pyrrolidone | Boc-Pyrrolidone, Diamines | THF (solvent), Dilute HCl (deprotection) | Nucleophilic attack of an amine on Boc-pyrrolidone, followed by mild acidic deprotection to prevent amide bond cleavage. | nih.gov |

| One-Pot Amidation | N-Boc-protected amines, Grignard reagents | 2-chloropyridine, Trifluoromethanesulfonyl anhydride | In-situ formation of a reactive isocyanate intermediate from the N-Boc amine, which is then coupled with a Grignard reagent. | rsc.org |

Molecular Mechanisms and Pharmacological Actions of 4 Aminobutanamide

Interactions with Neurotransmitter Systems

4-Aminobutanamide, also known as gabamide, is a chemical derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). solubilityofthings.comontosight.aiwikipedia.org Its structural similarity to GABA allows it to interact with the GABAergic system, which is crucial for maintaining the balance between neuronal excitation and inhibition. nih.gov An imbalance in this system, particularly low levels of GABA, is associated with various neurological conditions. nih.gov

The primary function of the GABAergic system is to control and dampen neuronal excitability, acting on both ionotropic (GABA-A) and metabotropic (GABA-B) receptors. nih.govacs.org this compound is recognized as a GABA analogue and has been identified as a GABA receptor agonist, meaning it can directly activate these receptors to produce an inhibitory effect. wikipedia.org By mimicking the action of endogenous GABA, it contributes to the modulation of inhibitory neurotransmission. solubilityofthings.comontosight.ai Attenuating GABAergic neurotransmission is a key factor in the development of several neurological disorders, and compounds that enhance this system are of significant research interest. nih.govresearchgate.net

A critical mechanism for regulating GABAergic signaling is the removal of GABA from the synaptic cleft by GABA transporters (GATs). researchgate.netbibliotekanauki.pl These transporters, which belong to the solute carrier family SLC6, terminate GABA's inhibitory action by re-uptaking it into presynaptic neurons and surrounding glial cells. nih.govnih.gov There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT1 (termed GAT4 in mice). nih.govuj.edu.pl Inhibiting these transporters increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing GABAergic inhibition. nih.govcas.cz

Derivatives of this compound have been specifically designed and synthesized as inhibitors of GABA uptake. nih.govresearchgate.netacs.org These compounds represent a therapeutic strategy for conditions linked to deficient GABAergic neurotransmission. researchgate.net Research has focused on developing subtype-selective inhibitors to target specific GATs, as their distribution and function vary throughout the nervous system. nih.govacs.org For instance, GAT1 and GAT4 are primarily located in the CNS and are considered promising targets for conditions like neuropathic pain. nih.govacs.orgacs.org

The inhibitory activity of this compound derivatives has been evaluated against the four murine GABA transporter subtypes (mGAT1, mGAT2, mGAT3, and mGAT4), which correspond to human GAT1, GAT2, GAT3, and BGT1, respectively. nih.govacs.org Studies utilize human embryonic kidney cells (HEK-293) that stably express these specific mouse GAT subtypes to determine the inhibitory potency of the compounds. researchgate.netacs.org

Research has shown that specific chemical modifications to the this compound structure lead to varying degrees of potency and selectivity for the different GAT subtypes. researchgate.netacs.org For example, in one study, a series of 2-substituted this compound derivatives yielded pIC50 values ranging from 4.23 to 5.23. researchgate.net Another study on functionalized amino acids identified a this compound derivative, compound 50a , which possessed a chlorine atom in the 2-position of its benzyl (B1604629) moiety, as the most potent inhibitor of mGAT2 among the tested compounds, with a pIC50 of 5.43. nih.govacs.orgacs.org In contrast, another derivative, 2RS,4RS-39c , was identified as the most potent mGAT4 inhibitor with a pIC50 of 5.36. acs.orgacs.org These findings highlight that even slight structural changes can significantly alter the selectivity profile. nih.govacs.org

Below is a table summarizing the inhibitory potencies of selected this compound derivatives against murine GAT subtypes.

| Compound | Target | pIC50 | Selectivity Profile |

| 15b | mGAT1-4 | Not specified | Selected for further in vitro studies. researchgate.net |

| 15c | mGAT1-4 | Not specified | Selected for further in vitro studies. researchgate.net |

| 2RS,4RS-39c | mGAT4 | 5.36 | Most potent mGAT4 inhibitor in its series with favorable subtype selectivity. acs.orgacs.org |

| 50a | mGAT2 | 5.43 | Highest inhibitory potency toward mGAT2 in its series. nih.govacs.orgacs.org |

| 56a | mGAT4 | 5.04 | Moderate subtype selectivity favoring mGAT4. acs.orgacs.org |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Ligand binding assays (LBAs) are fundamental tools used to characterize the interaction between a compound and its molecular target, such as a transporter or receptor. bioduro.com These assays are essential for determining the binding affinity (expressed as the dissociation constant, Kd), kinetics, and specificity of potential drug candidates. bioduro.combio-rad-antibodies.combiopharminternational.com For this compound derivatives, their ability to inhibit GATs is quantified using various assay formats.

A common method involves a functional assay based on the uptake of radiolabeled GABA, typically [3H]GABA, into cells engineered to express specific GAT subtypes. acs.orgacs.org The inhibitory potency of a test compound is determined by its ability to compete with [3H]GABA and reduce its uptake. acs.org In addition to functional assays, direct binding affinity can be measured. acs.org For instance, a competitive mass spectrometry (MS) binding assay has been used to determine the specific binding affinity of derivatives toward mGAT1. acs.org Other techniques like Scintillation Proximity Assay (SPA) and flow cytometry-based cell-binding assays are also widely used to derive accurate Kd values for protein-ligand interactions. nih.govrevvity.com These assays involve incubating the target (e.g., receptor-expressing cells) with a ligand and measuring the binding event. bioduro.comnih.gov

While the primary focus of this compound research is on the GABAergic system, its structural analogues and derivatives may interact with other neurotransmitter systems. The biological activity of such compounds is dictated by their ability to interact with specific molecular targets, which can include a range of enzymes and receptors beyond the GABA system. For example, research into related compounds has explored effects on glutamatergic systems, where glycine, another inhibitory neurotransmitter, acts as a co-agonist at the NMDA receptor. uj.edu.pl Furthermore, some studies on trace amines, a class of compounds that includes derivatives of amino acids, have shown interactions with histaminergic signaling pathways. researchgate.net However, specific, detailed research focusing on the direct interaction of this compound itself with non-GABAergic neurotransmitter receptors is not extensively documented in the provided context.

Inhibition of Gamma-Aminobutyric Acid (GABA) Uptake Transporters (GATs)

Enzymatic and Metabolic Pathway Modulation

The involvement of this compound in metabolic pathways has been noted, particularly in plant biochemistry. In certain plants, an oxygen-dependent reaction involving the amino acid ornithine can lead to the formation of this compound. oup.com This reaction, catalyzed by extracts from plants like wheat and barley, involves the release of CO2 from the carboxyl group of ornithine without forming putrescine, a typical polyamine precursor. oup.com This indicates a specific metabolic route for the synthesis of this compound in these organisms. oup.com

In the context of pharmacology, the modulation of enzymes is a key mechanism of action for many drugs. Low GABA levels in the brain can result from the overstimulation of metabolic enzymes, and inhibiting these enzymes is one strategy to increase GABA concentrations. nih.gov While the primary mechanism discussed for this compound derivatives is the inhibition of GATs, the potential for these compounds to interact with and modulate enzymes involved in neurotransmitter metabolism remains an area for exploration. nih.gov

Role as an Enzyme Substrate in Metabolic Processes

This compound participates in metabolic processes as a substrate for various enzymes. In plants, ornithine can be converted to this compound through an oxygen-dependent reaction. oup.com This compound is also acted upon by 5-aminopentanamidase from Pseudomonas putida, which hydrolyzes it, albeit more slowly than its primary substrate, 5-aminopentanamide. genome.jpscribd.com This enzyme, also known as 5-aminovaleramidase, converts this compound into 4-aminobutyric acid. google.com

Furthermore, Aspergillus carbonarius AIU 205 produces amine oxidases that catalyze the oxidative deamination of this compound to 4-oxobutanamide, releasing ammonia (B1221849) and hydrogen peroxide in the process. researchgate.net These enzymes are classified as copper-containing amine oxidases. researchgate.net

In the context of producing 1,4-butanediol (B3395766) in microorganisms, this compound is an intermediate. It is converted from ornithine and then to 4-aminobutyric acid by 5-aminovaleramidase. google.com

Influence on Specific Enzyme Activities (e.g., 5-aminopentanamidase, Leukotriene A-4 hydrolase)

This compound's interaction with enzymes highlights its role in metabolic pathways.

5-Aminopentanamidase: The enzyme 5-aminopentanamidase, found in Pseudomonas putida, utilizes this compound as a substrate. genome.jpscribd.com It catalyzes the hydrolysis of this compound to 4-aminopentanoate and ammonia. genome.jp This enzyme demonstrates broader specificity by also acting on 6-aminohexanamide, though at a slower rate. genome.jpscribd.com

Leukotriene A-4 hydrolase (LTA4H): LTA4H is a bifunctional zinc metalloenzyme with both epoxide hydrolase and aminopeptidase (B13392206) activities. uniprot.orgwikipedia.org It is a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4) from leukotriene A4 (LTA4). uniprot.orgwikipedia.orgmdpi.com The aminopeptidase activity of LTA4H is implicated in counteracting inflammation by cleaving and inactivating the neutrophil attractant tripeptide Pro-Gly-Pro. uniprot.org While direct modulation of LTA4H by this compound is not explicitly detailed, the study of LTA4H inhibitors is an active area of research for developing anti-inflammatory agents. mdpi.comnih.gov

Cellular and Intracellular Signaling Modulation

Effects on Inflammatory Cytokine Production and Gene Expression (e.g., IL-1β, IL-6, TNF-α mRNA)

Derivatives of this compound have demonstrated significant effects on the production and gene expression of key inflammatory cytokines.

In a study involving novel benzoxazoles containing a 4-amino-butanamide moiety, several compounds showed potent inhibitory activities on the mRNA expression of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in vitro, induced by lipopolysaccharide (LPS). nih.gov Specifically, compounds 5d, 5c, 5f, 5m, and the synthetic intermediate 4d were effective inhibitors. nih.gov Further in vivo testing of compounds 5f and 4d confirmed a significant decrease in the mRNA levels of IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α). nih.gov These findings suggest that the this compound moiety is a crucial component for the anti-inflammatory effects of these compounds. nih.gov

The anti-inflammatory properties are not limited to direct cytokine inhibition. For instance, 4-aminopyridine (B3432731) has been shown to reduce the expression of pro-inflammatory cytokines IL-1β and TNF-α in the early stages of burn healing in mice, while increasing the expression of anti-inflammatory markers. nih.gov This highlights the broader potential of amino-containing compounds in modulating inflammatory responses.

The table below summarizes the inhibitory effects of 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives on the mRNA expression levels of IL-6 and IL-1β.

| Compound | IC50 (μM) for IL-1β and IL-6 mRNA Expression Inhibition |

|---|---|

| Compound 4d | 6.04 x 10-5 |

| Compound 5c | 1.64 |

| Compound 5d | 3.27 x 10-2 |

| Compound 5f | 4.44 x 10-4 |

| Compound 5m | 1.99 x 10-4 |

Modulation of Key Signaling Pathways (e.g., STAT3, NF-κB) in Inflammatory Responses

The anti-inflammatory actions of this compound derivatives extend to the modulation of crucial intracellular signaling pathways, particularly the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the inflammatory process, controlling the expression of numerous pro-inflammatory genes. embopress.orgnih.gov

Research has shown that certain benzoxazole (B165842) derivatives incorporating a this compound moiety can effectively suppress IL-6-induced phosphorylation of STAT3. researchgate.net This is significant as the IL-6/STAT3 signaling axis is a key driver in many chronic inflammatory diseases. researchgate.net Specifically, compounds designated as 5f and 4d were found to significantly downregulate the expression levels of phosphorylated STAT3 (pY-STAT3), phosphorylated IκBα (p-IκBα), and phosphorylated NF-κB p65 (p-NF-κB p65) in AML-12 cells stimulated with LPS. researchgate.net The phosphorylation of these proteins is a critical step in the activation of their respective signaling cascades. By preventing the phosphorylation of STAT3 and IκB-α, these compounds inhibit the activation of the STAT3 and NF-κB pathways, thereby modulating the inflammatory response. researchgate.net

The cross-talk between NF-κB and STAT3 is a critical element in linking inflammation and cancer. nih.gov NF-κB can control the activation of STAT3 by inducing the production of STAT3-activating cytokines and by recruiting myeloid cells that secrete these cytokines. embopress.org Therefore, the ability of this compound-containing compounds to inhibit both pathways suggests a potent and multi-faceted anti-inflammatory potential.

Impact on Cellular Viability, Proliferation, and Signal Transduction Pathways

Studies on novel benzoxazole derivatives containing a this compound moiety have shown that these compounds can exert biological effects without compromising cellular viability. nih.gov In assays measuring the inhibitory effects on inflammatory cytokine expression, the tested compounds did not exhibit cytotoxicity as determined by the MTT assay. nih.gov

While some benzoxazole derivatives showed a strong decrease in cell viability, others, such as compounds 4, 6, and 15, demonstrated less cytotoxicity while still effectively suppressing IL-6-induced STAT3 phosphorylation. researchgate.net This indicates that the anti-inflammatory and cytotoxic effects can be separated based on the specific chemical structure of the derivative.

The impact on cell proliferation is linked to the modulation of signaling pathways. For instance, the CXCR3B receptor, when stimulated, can lead to the inhibition of proliferation and apoptosis of endothelial cells. nih.gov While not directly involving this compound, this illustrates how signaling pathways can influence cell proliferation. The ability of this compound derivatives to modulate pathways like STAT3, which is involved in cell survival and proliferation, suggests a potential role in controlling these cellular processes. embopress.org

Investigation of Influence on Neuronal Voltage-Sensitive Sodium and L-Type Calcium Channels

The influence of compounds structurally related to this compound has been investigated in the context of neuronal ion channels. While direct studies on this compound itself are limited in this area, research on related structures provides insights.

For instance, N-Mannich bases derived from pyrrolidine-2,5-dione have shown anticonvulsant activity, and their mechanism of action is thought to involve an influence on neuronal voltage-sensitive sodium and L-type calcium channels. springermedizin.de Two specific compounds from this class, at a concentration of 100 μM, demonstrated significant inhibition of Na+ channels (site 2) and binding to L-type calcium channels. springermedizin.de

Voltage-gated sodium and calcium channels are crucial targets for drugs treating a variety of neurological and cardiovascular conditions. nih.gov Drugs that block these channels can modulate neuronal excitability. nih.govncats.io L-type calcium channels, in particular, are involved in regulating the entry of calcium into muscle cells, which stimulates contraction. physio-pedia.com Blockers of these channels can induce vasodilation and have negative inotropic, chronotropic, and dromotropic effects on the heart. physio-pedia.com

While the anticonvulsant levetiracetam (B1674943) did not show a direct effect on neuronal voltage-gated sodium or T-type calcium currents in some in vitro studies, it was found to partially inhibit N-type calcium currents in neuronal cells. ncats.io This highlights the complex and sometimes indirect ways neuroactive compounds can influence ion channel function. Further research is needed to specifically determine the effects of this compound on these critical neuronal targets.

Structure Activity Relationship Sar Studies of 4 Aminobutanamide and Its Derivatives

Analysis of Functional Group Contributions to Biological Activity (Amine and Amide Moieties)

Modifications to these functional groups can lead to altered pharmacological profiles. For instance, replacing a hydroxyl group with an amino group in 4-hydroxybutanamide (B1328909) analogs to yield 4-aminobutanamide derivatives has been shown to modify target selectivity nih.gov. Specifically, such a substitution can enhance inhibition of murine GABA transporters 1 and 2 (mGAT1/2) while simultaneously reducing activity at mGAT4 nih.gov. Conversely, acylation of the amino functionality at the 4-position of butanoic acid derivatives, such as in compounds 51a and 51b, did not result in a change in their inhibitory potency profile against mGAT1-4 acs.orgnih.govacs.org.

Systematic Investigation of Substituent Effects on Target Selectivity and Inhibitory Potency

Systematic investigations into the effects of various substituents on this compound derivatives have revealed key structural determinants for their target selectivity and inhibitory potency, particularly concerning GABA transporters.

The introduction of aromatic and lipophilic substituents significantly influences the biological activity of this compound derivatives. SAR studies have indicated that the presence of benzyl (B1604629) substituents on the amide group and aromatic and lipophilic substituents at the 2-position of the related 4-hydroxybutanamide moiety are crucial for their activity researchgate.netresearchgate.net. N-benzylamides featuring an aromatic 4,4-diphenylbutan-1-amine domain have been identified as GABA transporter inhibitors researchgate.net.

The specific placement and nature of these substituents can dictate the compound's potency and selectivity. For example, compound 50a, a this compound derivative with a chlorine atom at the 2-position of its benzyl moiety, demonstrated the highest inhibitory potency toward mGAT2 among certain oxime-containing benzamide (B126) derivatives, exhibiting a pIC50 of 5.43 acs.orgnih.govacs.orgresearchgate.net. Another derivative, compound 8, with a chlorine substituent at the ortho position of the benzyl fragment, showed an elevated potency against mGAT2 (pIC50 = 5.19 ± 0.01) researchgate.net. Its structural analog, compound 9, displayed higher potency against mGAT3 (pIC50 = 5.14 ± 0.10) researchgate.net. Among N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives, N-4-chlorobenzylamide was the most potent mGAT3 inhibitor, while N-benzylamide showed the highest activity in the GAT1-binding assay (pKi = 4.96) researchgate.net.

The following table summarizes some key findings regarding the impact of specific substituents on GABA transporter inhibition:

| Compound Type / Substituent | Target | pIC50 / pKi | Reference |

| This compound derivatives (general) | mGAT1-4 | 4.23-5.23 | acs.orgsci-toys.comresearchgate.netresearchgate.net |

| Compound 50a (2-chloro benzyl moiety) | mGAT2 | 5.43 | acs.orgnih.govacs.orgresearchgate.net |

| Compound 8 (ortho-chloro benzyl fragment) | mGAT2 | 5.19 ± 0.01 | researchgate.net |

| Compound 9 (structural analog of 8) | mGAT3 | 5.14 ± 0.10 | researchgate.net |

| N-4-chlorobenzylamide (derivative of N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide) | mGAT3 | Most potent | researchgate.net |

| N-benzylamide (derivative of N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide) | GAT1 | 4.96 (pKi) | researchgate.net |

The conformational flexibility or rigidity introduced by cyclic and linear structural motifs significantly impacts the pharmacological profiles of this compound derivatives. Stiffening the lipophilic fragment in the second position of N-benzylamide derivatives, for example, by incorporating a piperidine (B6355638) ring to replace a flexible carbon chain, has been investigated for its effect on subtype preference and mGAT1-4 transporter inhibition acs.orgnih.govacs.org.

More rigid cyclic moieties, such as 4-(bis(3-methylthiophen-2-yl)methylene)piperidine, 4-(suberone)piperidine, or 4-(fluorene)piperidine, when introduced at the 4-position of the piperidine ring, generally resulted in reduced activity across all GABA transporter subtypes compared to their more flexible counterparts acs.orgnih.gov. In the context of glutamine mimics, a linear, unconstrained side chain and carboxamide were found to be essential for achieving high affinity nih.gov. Replacing a glutamine-benzylamide (Gln-NHBn) motif with (R)-4-aminopentanamide or 2-aminoethylurea (B7807324) resulted in inhibitors with comparable or even superior potency nih.gov.

The presence of a tertiary amino group is a critical structural feature for the effective interaction of this compound derivatives with the GABA uptake system researchgate.netresearchgate.net. For instance, N-methyl-4,4-diphenylbut-3-en-1-amine (N-methyl-N-DPB) is cited as an example of an analogue containing a tertiary amino group that is necessary for robust interaction with the GABA uptake system researchgate.net. Furthermore, studies on tertiary amine derivatives of cinnamic acid have demonstrated that the type of aminoalkyl group and its substitution position markedly influence their inhibitory effects on acetylcholinesterase nih.gov.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry approaches, particularly molecular docking simulations, have become indispensable tools in elucidating the SAR of this compound and its derivatives.

Molecular docking and molecular dynamics simulations are widely employed to support and explain the SAR findings of N-benzyl-4-hydroxybutanamide and this compound derivatives, especially concerning their inhibitory potency against mGAT1-4 acs.orguj.edu.plnih.govacs.orgresearchgate.net. These simulations indicate that the compounds generally adopt similar binding modes across different transporter types, typically positioning themselves along the vestibule of the transporters acs.orgnih.govacs.org. Molecular dynamics simulations further validate the stability of these predicted binding modes and the specific molecular interactions formed acs.orgnih.govacs.org.

In silico studies have provided detailed insights into ligand-target interactions, showing that the aromatic rings of these inhibitors can reach the S2 site located within the vestibule of the transporter when it is in an outward open conformation uj.edu.pl. Beyond GABA transporters, molecular docking analysis has also been utilized to confirm the inhibitory potential of certain butanamide compounds against enzymes like alpha-glucosidase. These analyses reveal high binding affinities and highlight the involvement of various intermolecular forces, including hydrogen bonds, pi-pi interactions, and pi-alkyl interactions, in stabilizing the ligand-protein complex mdpi.com.

Preclinical Research and Therapeutic Exploration of 4 Aminobutanamide

In Vitro Pharmacological Characterization

In vitro studies are fundamental for understanding the molecular interactions and inhibitory potencies of 4-Aminobutanamide derivatives.

The inhibitory potency of this compound derivatives on GABA transport proteins (GATs) has been extensively evaluated using human embryonic kidney (HEK-293) cell lines stably expressing mouse GAT subtypes (mGAT1-4). nih.govresearchgate.netresearchgate.netacs.orgnih.goveventoj.huacs.org These assays typically involve measuring the uptake of tritiated GABA ([³H]GABA). researchgate.netacs.orgacs.org

Studies have shown that various 2-substituted this compound derivatives exhibit inhibitory activity against mGAT1-4. nih.govresearchgate.netresearchgate.net For instance, pIC50 values for these derivatives have been reported in the range of 4.23-5.23. nih.govresearchgate.netresearchgate.netresearchgate.net Specific compounds have demonstrated varying degrees of potency and selectivity across the GAT subtypes. Compound 18, a derivative of this compound, showed affinity for mGAT1-4, with pIC50 values ranging from 4.42 for mGAT1 to 5.07 for mGAT3. researchgate.net Another derivative, compound 50a, which features a chlorine atom in the 2-position of the benzyl (B1604629) moiety, exhibited high inhibitory potency toward mGAT2, with a pIC50 value of 5.43. acs.orgnih.govresearchgate.net The acylation of the amino functionality at the 4-position of butanoic acid derivatives (e.g., 51a,b) did not significantly alter the inhibitory potency profile against mGAT1-4. acs.orgnih.govresearchgate.net

Table 1: Representative pIC50 Values for this compound Derivatives in HEK-293 Cell Lines (GAT Inhibition)

| Compound | mGAT1 pIC50 | mGAT2 pIC50 | mGAT3 pIC50 | mGAT4 pIC50 | Reference |

| General Range | 4.23-5.23 | 4.23-5.23 | 4.23-5.23 | 4.23-5.23 | nih.govresearchgate.netresearchgate.net |

| Compound 18 | 4.42 | N/A | 5.07 | N/A | researchgate.net |

| Compound 50a | N/A | 5.43 | N/A | N/A | acs.orgnih.govresearchgate.net |

| Compound 23a (N-benzyl-4-hydroxybutanamide derivative) | N/A | N/A | N/A | 5.02 | researchgate.netresearchgate.net |

| Compound 24e (4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide derivative) | N/A | 5.34 | N/A | N/A | researchgate.netresearchgate.net |

Note: N/A indicates data not explicitly provided for that specific subtype in the cited source for the given compound.

Beyond functional uptake assays, receptor binding and enzyme inhibition studies are critical for a comprehensive understanding of a compound's biological interactions. For this compound derivatives, the primary focus in this context has been on their ability to inhibit GABA transporters. nih.govresearchgate.netresearchgate.netacs.orgnih.goveventoj.huacs.org Competitive mass spectrometry (MS) binding assays have been employed to determine specific binding affinity, particularly for mGAT1, using unlabeled markers like NO711. acs.orgacs.org These studies aim to elucidate the mechanism of action and therapeutic potential by assessing the compound's potential as an inhibitor or modulator of enzymatic activity related to metabolic pathways or neurotransmitter reuptake. smolecule.com

In Vivo Efficacy Studies in Animal Models of Disease

In vivo studies are essential for evaluating the therapeutic potential of this compound derivatives in living systems, particularly in models mimicking human neurological conditions.

This compound derivatives have been investigated in various animal models relevant to neurological disorders, including epilepsy and pain.

The anticonvulsant activity of this compound derivatives has been assessed in mice, notably against seizures induced by pentylenetetrazole (PTZ). nih.govresearchgate.netresearchgate.neteventoj.hunih.govthieme-connect.commolaid.commeliordiscovery.combepls.com PTZ is a non-competitive gamma-aminobutyric acid (GABA) antagonist at the GABAA receptor, commonly used to induce generalized seizures in animal models. meliordiscovery.combepls.comsigmaaldrich.comwikidoc.org

Several this compound derivatives have shown significant activity in these models. Compounds 15b and 15c, for instance, displayed significant activity against PTZ-induced seizures. nih.govresearchgate.netresearchgate.netmolaid.com It has been suggested that the inhibition of mGAT1 is necessary to attenuate PTZ-induced seizures, and this effect can be enhanced by the concomitant inhibition of mGAT3 and mGAT4. eventoj.hu Other studies have also reported anticonvulsant effects in the maximal electroshock seizure (MES) test and pilocarpine-induced seizures for certain derivatives, such as compounds 12 and 23. researchgate.netspringermedizin.de

Table 2: Anticonvulsant Activity of this compound Derivatives in Animal Models

| Compound | Seizure Model | Key Finding | Reference |

| Compounds 15b, 15c | Pentylenetetrazole (PTZ)-induced seizures (mice) | Significant activity against seizures | nih.govresearchgate.netresearchgate.netmolaid.com |

| Compound 12 | MEST, Pilocarpine-induced seizures | Significant anticonvulsant activity | researchgate.netspringermedizin.de |

| Compound 23 | MEST, Pilocarpine-induced seizures | Significant anticonvulsant activity | researchgate.netspringermedizin.de |

| Compound 24e (4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide derivative) | Anticonvulsant activity (general) | Predominant anticonvulsant activity | researchgate.netresearchgate.net |

The antinociceptive and analgesic properties of this compound derivatives have been evaluated in various pain models in rodents. nih.govresearchgate.netresearchgate.netacs.orgnih.govresearchgate.netspringermedizin.de

Formalin Test: This model assesses both neurogenic (first phase) and inflammatory (second phase) pain. researchgate.netspringermedizin.de Derivatives like compound 18 demonstrated antinociceptive effects in the formalin model of tonic pain, diminishing nocifensive behavior in both phases. researchgate.net In the neurogenic phase, compound 18 showed an ED50 value of 5.3 mg/kg, comparable to morphine (3.0 mg/kg). researchgate.net Other compounds, including 12, 13, 15, and 24, also revealed analgesic activity in both phases of the formalin test. researchgate.netspringermedizin.de

Acetic Acid-Induced Writhing Test: This model is used for assessing visceral pain. researchgate.netthieme-connect.com Compound 18 was antinociceptive in this test, with an ED50 value of 15.3 mg/kg. researchgate.net

Neuropathic Pain Models: this compound derivatives have been investigated in models of neuropathic pain (NP), including chemotherapy-induced neuropathic pain (e.g., oxaliplatin (B1677828) and paclitaxel (B517696) models) and diabetic neuropathic pain induced by streptozotocin (B1681764) (STZ). acs.orgnih.gov Compounds 50a and 56a showed antinociceptive properties in these models, with compound 56a demonstrating predominant activity. acs.orgnih.gov Importantly, none of the tested compounds induced motor deficits in the rotarod test, indicating a lack of significant influence on motor coordination. researchgate.netresearchgate.netacs.orgnih.gov

Table 3: Antinociceptive and Analgesic Effects of this compound Derivatives in Animal Models

| Compound | Pain Model | Key Finding | Reference |

| Compound 18 | Formalin Test (both phases), Acetic acid-induced writhing test | Antinociceptive activity (ED50 = 5.3 mg/kg in formalin 1st phase, 15.3 mg/kg in writhing test) | researchgate.net |

| Compounds 12, 13, 15, 24 | Hot Plate Test, Formalin Test (both phases) | Significant analgesic/antinociceptive activity (e.g., compound 13 prolonged latency time by 104% in hot plate test) | researchgate.netspringermedizin.de |

| Compound 24e (4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide derivative) | Formalin model of tonic pain | Predominant antinociception | researchgate.netresearchgate.net |

| Compounds 50a, 56a | Chemotherapy-induced NP (oxaliplatin, paclitaxel), Diabetic NP (streptozotocin) | Antinociceptive properties (56a predominant) | acs.orgnih.gov |

Neurological Disorder Models

Antidepressant-like Activities

Derivatives of this compound have been investigated for their antidepressant-like properties, primarily through their ability to inhibit GABA transport proteins (GATs). The GABAergic system plays a pivotal role in the pathophysiology of anxiety and mood disorders. researchgate.netnih.govresearchgate.netStudies have synthesized various 2-substituted this compound derivatives and evaluated their capacity to inhibit mouse GABA transporter subtypes (mGAT1-4) expressed in HEK-293 cell lines. researchgate.netnih.govacs.org For instance, compounds 15b and 15c, which are this compound derivatives, demonstrated significant antidepressant-like effects in preliminary behavioral studies in mice. researchgate.netnih.govebi.ac.ukAnother compound, 23a, a nonselective GAT inhibitor, also exhibited significant antidepressant-like properties in mice. researchgate.netThese effects are often assessed using preclinical models such as the forced swim test and tail suspension test, which measure immobility as an indicator of behavioral despair. nih.govcreative-biolabs.comnih.govresearchgate.netpolyu.edu.hkA decrease in immobility time in these tests is considered indicative of antidepressant efficacy. creative-biolabs.comnih.gov The inhibitory potencies (pIC50 values) of some this compound derivatives against mGAT subtypes have been determined, ranging from 4.23 to 5.23. researchgate.netnih.govacs.orgresearchgate.netFor example, compound 50a showed a pIC50 of 5.43 against mGAT2, while compound 2RS,4RS-39c had a pIC50 of 5.36 against mGAT4. Compound 56a displayed moderate subtype selectivity favoring mGAT4 with a pIC50 of 5.04. acs.orgresearchgate.netTable 1: GABA Transporter Inhibition by Selected this compound Derivatives

| Compound | Target GAT Subtype | pIC50 Value | References |

| 15b | mGAT1-4 | 4.23-5.23 | researchgate.netnih.gov |

| 15c | mGAT1-4 | 4.23-5.23 | researchgate.netnih.gov |

| 2RS,4RS-39c | mGAT4 | 5.36 | acs.orgresearchgate.net |

| 50a | mGAT2 | 5.43 | acs.orgresearchgate.net |

| 56a | mGAT4 | 5.04 | acs.orgresearchgate.net |

Neuroprotective Potential

This compound is a derivative of GABA, a neurotransmitter critical for inhibiting nerve transmission in the brain. solubilityofthings.comDue to this biological relevance, this compound is being explored for its potential neuroprotective effects. solubilityofthings.comontosight.aiResearch suggests that compounds with structural similarities to this compound may interact with neurotransmitter systems, indicating potential applications in neurology and psychiatry. ontosight.aiIts study may contribute to the development of new therapeutic agents for treating neurological disorders, including neurodegenerative diseases such as Parkinson's disease, Alzheimer's, Amyotrophic Lateral Sclerosis (ALS), and Huntington's disease. solubilityofthings.comgoogle.comFurthermore, these compounds may also serve as neuroprotective agents in cases of stroke and traumatic brain or spinal cord injuries. google.com

Inflammatory Disease Models (e.g., LPS-induced Acute Inflammation)

Novel benzoxazole (B165842) derivatives containing a this compound moiety have been synthesized and investigated for their inhibitory effects on lipopolysaccharide (LPS)-induced inflammation. nih.govdntb.gov.uaillinois.eduresearchgate.netmdpi.comewha.ac.krLPS, a major component of Gram-negative bacterial cell walls, is widely used to establish inflammatory models due to its ability to stimulate the release of inflammatory cytokines. nih.gov These derivatives have shown potent inhibition of interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) mRNA expression in vitro. nih.govFor instance, compounds 5d, 5c, 5f, 5m, and synthetic intermediate 4d demonstrated significant inhibitory activities. nih.govA dose-response study provided IC50 values for these compounds in modulating cytokine expression. nih.govTable 2: Inhibitory Effects of 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide Derivatives on Cytokine mRNA Expression (IC50 values)

| Compound | Inhibitory Activity (IC50, µM) | References |

| 4d | 6.04 × 10⁻⁵ | nih.gov |

| 5c | 1.64 | nih.gov |

| 5d | 3.27 × 10⁻² | nih.gov |

| 5f | 4.44 × 10⁻⁴ | nih.gov |

| 5m | 1.99 × 10⁻⁴ | nih.gov |

Further in vivo evaluations with compounds 4d and 5f in mouse models of LPS-induced liver inflammation confirmed their efficacy in suppressing representative inflammatory cytokines such as IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α). nih.govThese compounds were observed to improve the inflammatory response and significantly decrease macrophage infiltration in liver tissue, as evidenced by reduced F4/80 positive cells. nih.govThe mechanism of action involves the prevention of STAT3 or IκB-α phosphorylation in AML-12 cells, indicating modulation of inflammatory signaling pathways like NF-κB. nih.gov

Metabolic Disorder Models (e.g., Antidiabetic Potential via Alpha-Glucosidase Inhibition)

Research has explored the potential of this compound derivatives as antidiabetic agents. Specifically, a butanamide derivative, N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide, has been synthesized and subjected to docking studies to investigate its potential as an antidiabetic agent through the inhibition of the alpha-glucosidase enzyme. researchgate.netmdpi.comAlpha-glucosidase inhibition is a common therapeutic strategy for type II diabetes mellitus, as it helps in metabolizing carbohydrates. mdpi.com

Pharmacodynamic and Preliminary Pharmacokinetic Investigations

Preliminary investigations into this compound and its derivatives suggest potential biological activities, particularly concerning neurotransmitter systems. smolecule.comResearch into the pharmacodynamics and pharmacokinetics of these compounds is ongoing, with initial studies often focusing on their efficacy as potential therapeutic agents, especially for neurological conditions. smolecule.comsemanticscholar.orgPharmacodynamic studies may include receptor binding assays to investigate affinity for specific receptors (e.g., neurotransmitter receptors), enzyme inhibition studies to assess modulation of enzymatic activity related to metabolic pathways, and cellular assays to evaluate effects on cell viability, proliferation, and signaling pathways. smolecule.com While specific detailed pharmacokinetic data for this compound itself are limited in the provided search results, related studies on similar compounds or derivatives often mention the importance of such investigations for understanding their behavior in biological systems. For instance, pharmacokinetic-pharmacodynamic studies are crucial for evaluating drug candidates. unito.it

Preclinical Safety and Toxicity Assessments

Cytotoxicity Evaluations

Preclinical safety assessments of this compound derivatives have included cytotoxicity evaluations in various cell lines. solubilityofthings.comresearchgate.netnih.govresearchgate.netuni.luThese studies are crucial to determine the safety profile of potential therapeutic compounds.

In the context of antidepressant-like activities, selected this compound derivatives (e.g., compounds 50a and 56a) were evaluated for their cytotoxic and hepatotoxic effects. acs.orgresearchgate.netacs.orgCell viability assays, such as the MTT assay or CellTiter-Glo viability assay, are commonly employed for this purpose. acs.orgnih.govrsc.orgrsc.org For the benzoxazole derivatives containing the this compound moiety, which showed anti-inflammatory effects, cytotoxicity was measured by MTT assay, and the compounds did not exhibit significant cytotoxicity at concentrations where inhibitory effects on cytokine expression were observed. nih.govFor example, studies on N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide, a derivative explored for antidiabetic potential, also indicate that cytotoxicity evaluations were conducted. researchgate.netSimilarly, other studies evaluating the activity of this compound derivatives as GABA uptake inhibitors reported that selected compounds were assessed for cytotoxic effects in HEK-293 cell lines. researchgate.netnih.govresearchgate.netIn some cases, cell viability was plotted as a percentage of untreated cells, indicating a lack of significant toxicity. rsc.orgTable 3: Cytotoxicity Evaluation of Selected this compound Derivatives

| Compound/Derivative Class | Cell Line(s) Tested | General Cytotoxicity Finding | References |

| This compound derivatives (GABA uptake inhibitors) | HEK-293 cells, HepG2 cells | Compound 50a significantly eradicated cell viability at high concentrations (10-100 µM), but generally, compounds were evaluated for cytotoxic and hepatotoxic effects. | researchgate.netnih.govacs.orgresearchgate.netacs.org |

| Benzoxazole derivatives with this compound moiety | AML-12 cells | No significant cytotoxicity observed at effective concentrations. | nih.gov |

| Adamantane substituted aminocyclitols (derivatives) | Wild-type human fibroblasts | CC50 values obtained; compounds were added at concentrations of 300-18 µM. | rsc.org |

Hepatotoxicity Assessment (e.g., ALT and AST levels)

Preclinical studies have evaluated the potential hepatotoxic effects of this compound derivatives. In one study investigating novel benzoxazole derivatives containing a 4-amino-butanamide moiety, compounds such as 4d and 5f were assessed for their biological activities, including their impact on liver function in vivo. These compounds significantly decreased mRNA levels of inflammatory cytokines like IL-1β, IL-6, and TNF-α without inducing hepatotoxicity. nih.gov

Hepatotoxicity is typically monitored through serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of hepatocyte necrosis and inflammation. nih.gov ALT is generally considered more specific for liver injury. medscape.com While a mild, transient elevation of ALT and AST may occur during treatment, significant hepatotoxicity is often symptomatic. msf.org The absence of hepatotoxicity in studies involving this compound derivatives, as observed with compounds 4d and 5f, suggests a favorable liver safety profile for these specific agents. nih.gov

Future Directions and Emerging Research Avenues for 4 Aminobutanamide

Development of Novel 4-Aminobutanamide Analogues with Enhanced Selectivity and Potency for Specific Biological Targets

The development of novel this compound analogues is a significant area of research aimed at enhancing their selectivity and potency for specific biological targets. A primary focus has been on their role as inhibitors of gamma-aminobutyric acid (GABA) transporters (GATs), particularly murine GAT1-4 (mGAT1-4) nih.gov. Structure-activity relationship (SAR) studies have been crucial in identifying key structural modifications that influence the inhibitory activity and subtype selectivity of these compounds.

Research indicates that replacing a hydroxyl group with an amino group in related butanamide structures can alter target selectivity, with this compound derivatives showing enhanced inhibition of mGAT1/2 compared to 4-hydroxybutanamide (B1328909) analogs. This suggests that the amino group plays a vital role in improving interactions with mGAT1/2 . Furthermore, the introduction of an oxime subunit into the 4-position of this compound derivatives has been explored to impact the binding mode of mGAT1 inhibitors nih.gov. The presence of a tertiary amino group has also been identified as necessary for effective interaction with the GABA uptake system researchgate.net.

A notable example of enhanced potency and selectivity is compound 50a, a this compound derivative featuring a chlorine atom in the 2-position of the benzyl (B1604629) moiety. This compound exhibited high inhibitory potency towards mGAT2, with a pIC50 value of 5.43 nih.gov. These findings underscore the potential for rational design in creating more effective and targeted therapeutic agents.

Beyond GATs, this compound derivatives are being explored for other biological targets. For instance, N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide (referred to as Compound 5 in some studies) has been synthesized and subjected to molecular docking studies against the 3-TOP protein, suggesting its potential as an alpha-glucosidase enzyme inhibitor researchgate.netmdpi.comresearchgate.net. Another complex derivative, N,N'-((2S,2'S)-(1,4-Phenylenebis(4-oxoimidazolidine-3,1-diyl))-bis(3-phenylpropane-1,2-diyl))bis(this compound), has been developed as a potent antibacterial agent [17 in previous search].

Table 1: Inhibitory Activity of Selected this compound Derivatives on GABA Transporters

| Compound Reference | Target GAT Subtype | pIC50 Value | Key Structural Feature | Biological Activity |

| Compound 50a | mGAT2 | 5.43 | Chlorine at 2-position of benzyl moiety | High inhibitory potency nih.gov |

| This compound derivatives | mGAT1/2 | 8-12 μM (IC50) | Amino group at 4-position | Enhanced inhibition compared to 4-hydroxybutanamide analogs |

| 2-substituted this compound derivatives | mGAT1-4 | 4.23-5.23 | Various 2-substituents | Anticonvulsant, antidepressant-like, antinociceptive activities researchgate.net |

Exploration of New Therapeutic Indications Beyond Established Neurological and Inflammatory Disorders

While this compound and its derivatives have established roles in neurological and inflammatory disorders, emerging research is investigating their utility in a broader spectrum of therapeutic areas.

Neurological and Inflammatory Disorders: this compound derivatives, particularly as GAT inhibitors, are actively investigated for treating neurological conditions such as neuropathic pain, epilepsy, mood disorders, anxiety, depression, tremors, ataxia, and nervousness nih.gov. Beyond GAT inhibition, certain novel benzoxazoles containing a 4-amino-butanamide moiety have demonstrated direct anti-inflammatory effects by modulating the mRNA expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) researchgate.netgoogle.comgoogle.comhmdb.ca. This suggests a direct impact on inflammatory pathways, offering potential for treating inflammatory diseases.

Emerging Therapeutic Areas:

Antidiabetic Potential: Molecular docking studies have indicated that N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide (Compound 5) exhibits high binding affinities with the 3-TOP protein, suggesting its potential as an alpha-glucosidase enzyme inhibitor, a mechanism relevant for antidiabetic drugs researchgate.netmdpi.comresearchgate.net.

Antibacterial Activity: Specific this compound derivatives have been developed as potent antibacterial agents. For instance, N,N'-((2S,2'S)-(1,4-Phenylenebis(4-oxoimidazolidine-3,1-diyl))-bis(3-phenylpropane-1,2-diyl))bis(this compound) has shown promise in this regard [17 in previous search].

Metabolic Disorders: The compound "Glutamine this compound" (GABamide) has been identified as a putative epidermal growth factor receptor antagonist and implicated in the cardiovascular complications associated with diabetes researchgate.net. Furthermore, a derivative identified in propolis, 4-Aminobutyramide, N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl]-, has been noted in the context of propolis's broad beneficial activities, which include metabolic effects scispace.comijpsr.commdpi.comcirad.fr. Additionally, compounds that inhibit the ghrelin receptor, which can include this compound structures, are being explored for treating metabolic diseases like obesity and diabetes mellitus by disrupting ghrelin activity at the central nervous system level google.comgoogle.com.

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

The integration of advanced omics technologies, such as proteomics and metabolomics, presents significant opportunities for deepening the mechanistic understanding of this compound and its derivatives. While direct studies specifically applying these technologies to this compound for mechanistic elucidation are not widely reported in the current literature, their potential applications are substantial.

Opportunities for Mechanistic Studies:

Metabolomics: Metabolomics, the comprehensive analysis of metabolites, can provide insights into the metabolic responses of biological systems to chemical perturbations uni-lj.si. By applying metabolomics to cells or organisms treated with this compound derivatives, researchers could identify altered metabolic pathways, revealing the downstream effects of GAT inhibition or other direct target interactions. For example, this compound itself has been identified in metabolomics analyses of plant extracts like Ginkgo biloba, demonstrating its detectability using these methods uni-lj.si. This approach could help in understanding how these compounds influence neurotransmitter metabolism, energy homeostasis, or other cellular processes.

Proteomics: Proteomics, which involves the global analysis of protein expression and modifications, can identify and characterize the specific protein targets and pathways affected by this compound derivatives idrblab.net. This could be particularly valuable for confirming known targets like GATs and discovering novel, off-target interactions that might contribute to therapeutic effects or side effects. High-resolution mass spectrometry (MS) is a key tool in proteomics for identifying protein products and monitoring reaction kinetics, which could be applied to study enzyme interactions with this compound derivatives [21 in previous search].

The application of these omics technologies could lead to a more holistic understanding of how this compound derivatives exert their therapeutic effects, identify new biomarkers for disease progression or treatment response, and uncover previously unrecognized biological activities.

Challenges and Opportunities in Translating Preclinical Findings to Clinical Applications

Translating promising preclinical findings of this compound and its analogues into successful clinical applications presents both challenges and opportunities.

Challenges:

Pharmacokinetics and Side Effects: Experience with existing GAT inhibitors, such as tiagabine (B1662831) (a GAT1 inhibitor), highlights challenges related to pharmacokinetics, including short half-life, and dose-limiting side effects such as dizziness, fatigue, confusion, tremor, ataxia, and nervousness [14 in previous search]. These issues necessitate careful consideration during the development of this compound derivatives to ensure favorable pharmacokinetic profiles and improved tolerability.

Target Selectivity and Off-Target Effects: While selectivity for specific GAT subtypes is a goal, achieving it without inducing off-target effects remains a challenge. Broad-spectrum GAT inhibition can lead to undesirable central nervous system (CNS) side effects.

Translational Hurdles: General challenges in drug development, such as predicting pharmacokinetics (PK) and pharmacodynamics (PD) in humans from animal models, and navigating complex regulatory pathways, also apply to this compound derivatives [19 in previous search]. The choice of appropriate preclinical animal models that accurately recapitulate human disease conditions is crucial for reliable translation.

Opportunities:

Subtype-Selective Inhibitors: The ongoing SAR studies provide a clear opportunity to design and synthesize more subtype-selective GAT inhibitors that can maximize therapeutic benefits while minimizing adverse effects nih.gov. The preclinical data showing that some this compound derivatives demonstrate antinociceptive properties in neuropathic pain models without inducing motor deficits are particularly encouraging nih.gov.

Novel Delivery Strategies: For CNS-targeted indications, opportunities exist in developing advanced drug delivery systems to optimize brain penetration and minimize systemic exposure, thereby enhancing efficacy and reducing peripheral side effects [28 in previous search].

Multi-Target Approaches: Given the multifactorial nature of many neurological and inflammatory disorders, future research could explore multi-target-directed ligands that combine GAT inhibition with other beneficial mechanisms, potentially offering synergistic therapeutic effects.

Biomarker Discovery: As discussed in Section 6.3, the integration of omics technologies can lead to the discovery of novel biomarkers, which can aid in patient stratification, monitoring treatment response, and predicting adverse effects, thereby streamlining clinical development.

The future of this compound research lies in a multidisciplinary approach, combining sophisticated synthetic chemistry with advanced biological and computational tools to overcome existing challenges and unlock its full therapeutic potential.

Q & A

Q. What are the optimal conditions for synthesizing 4-Aminobutanamide in laboratory settings?

Methodological Answer : Synthesis typically involves coupling reactions between γ-aminobutyric acid (GABA) derivatives and acylating agents. For example, deuterium-enriched this compound can be synthesized from pyridazinone precursors via hydrolysis and aminolysis steps . Key parameters include:

- Temperature : Maintain 40–60°C to avoid thermal degradation of intermediates.

- Catalyst : Use palladium or nickel catalysts for hydrogenation steps.

- Purification : Column chromatography (silica gel, methanol/chloroform eluent) ensures high purity.

Safety Note : Follow GHS protocols for handling flammable solvents and toxic intermediates (e.g., P261, P280 precautions) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve amine and carbonyl groups. For example, the methyl ester derivative (Methyl 4-aminobutanoate) shows distinct peaks at δ 3.6 ppm (ester OCH₃) and δ 1.8 ppm (NH₂) .

- Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) detects molecular ions at m/z 118.1 ([M+H]⁺).

- FT-IR : Confirm NH₂ stretching (3350–3450 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) bands.

Data Validation : Cross-reference with NIST spectral libraries to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in vivo studies?

Methodological Answer :